N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide
Description
Historical Development and Evolution of Malonamide Research
Malonamide derivatives have been studied since the mid-20th century, with early work focusing on their role as nylon precursors and peptidomimetics. The introduction of substituents such as chlorophenyl and methoxyimino groups emerged in the 1990s to enhance coordination capabilities. For example, N,N′-bis(4-chloro-3-(trifluoromethyl)phenyl)cyclopropane-1,1-dicarboxamide was synthesized in 2017 via allylation of diethyl malonate, demonstrating antimicrobial properties. The development of N₁,N₃-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide (CAS 400087-96-9) followed, with PubChem records indicating its first registration in 2006. Key synthetic breakthroughs include the use of K₂CO₃-mediated alkylation in acetone and NH₄Cl-neutralized extraction, which remain foundational for producing malonamide analogs.
Significance in Coordination Chemistry and Extraction Science
Malonamides exhibit unique coordination behaviors due to their bifunctional amide and imine groups. Studies on malonamide–N,N′-diacetic acid reveal Metal Organic Ring interactions (MORi), where non-aromatic metallorings stabilize supramolecular architectures. In extraction science, N₁,N₃-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide facilitates water uptake in alkane mixtures through 1:1 water-extractant adducts, as shown by small-angle X-ray scattering (SAXS) and molecular dynamics simulations. The compound’s ability to form hydrogen bonds with solvents like DMSO disrupts amide-amide interactions, enabling polymorphic diversification.
Current Research Landscape and Academic Interest
Recent investigations focus on three areas:
- Polymorphism : N₁,N₃-bis(5-methylisoxazol-3-yl)malonamide exhibits two polymorphs and one solvate, with energy differences of <2 kJ/mol between NH amide⋯OC amide and NH amide⋯N isoxazole interactions.
- Supramolecular Design : Modifying the central carbon spacer in malonamides alters conformational flexibility, enabling adaptation to diverse crystallization environments.
- Extraction Mechanisms : Flory–Huggins theory models activity effects in malonamide-alkane systems, showing water extraction efficiency plateaus at high extractant concentrations.
Theoretical Frameworks in Malonamide Chemistry
Computational models play a pivotal role in predicting malonamide behavior:
- Density Functional Theory (DFT) : Analyzes the energy landscape of polymorphic forms, identifying stabilization via π-π stacking and hydrogen bonding.
- Crystal Retrosynthesis : Proposes nucleation pathways by comparing interaction energies of supramolecular clusters.
- Flory–Huggins Theory : Explains concentration-dependent water extraction without invoking reverse micelle formation.
Research Challenges and Knowledge Gaps
Critical unresolved issues include:
- Synthetic Yield Optimization : Current procedures for N₁,N₃-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide yield 24–74%, necessitating catalyst innovation.
- Polymorph Control : Solvent-mediated phase transitions (e.g., DMSO-induced form 1III ) require better thermodynamic understanding.
- Aggregation Prediction : SAXS data show no nanoscale reorganization post-water uptake, challenging existing models of extractant assembly.
Properties
IUPAC Name |
N,N'-bis(4-chlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-25-20-10-15(16(23)21-13-6-2-11(18)3-7-13)17(24)22-14-8-4-12(19)5-9-14/h2-10,15H,1H3,(H,21,23)(H,22,24)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXVTFRDSGADH-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C(=O)NC1=CC=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C(=O)NC1=CC=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide typically involves the reaction of 4-chlorobenzaldehyde with malonamide in the presence of a methoxyimino group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced techniques such as flow microreactors can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Malonamide Derivatives
Substituent Effects on Physicochemical Properties
Halogenated Aryl Groups
- N¹,N³-Bis(4-fluorophenyl)malonamide (CAS 1677-29-8):
Replacing chlorine with fluorine reduces electronegativity and lipophilicity. This substitution may enhance solubility in polar solvents compared to the 4-chlorophenyl analog. The fluorine’s smaller atomic radius could also lead to tighter crystal packing, as seen in polymorph studies of related compounds . - This compound’s methoxyimino variant () showed distinct crystallization behavior due to enhanced hydrogen-bonding capacity from the hydroxyl group .
Functional Group Variations
- N¹,N³-Bis(5-methylisoxazol-3-yl)malonamide :
The isoxazole ring introduces hydrogen-bond acceptors (N and O atoms), promoting polymorph formation. Two polymorphs and one solvate were identified, highlighting the role of heterocyclic substituents in supramolecular assembly. In contrast, the target compound’s 4-chlorophenyl groups likely favor π-π stacking over hydrogen bonding . - N¹,N³-Bis(4-(2H-benzotriazol-2-yl)phenyl)malonamide (Compound 57): Benzotriazole substituents confer UV absorption and antiviral activity (EC₅₀ = 7–52 μM against Enteroviruses). The target compound’s lack of a benzotriazole moiety suggests divergent biological applications unless the methoxyimino group provides alternative pharmacophoric features .
Thermodynamic and Reactivity Profiles
- Global Reactivity Parameters :
Conceptual DFT analysis of MEC-metal complexes revealed that electron-withdrawing substituents (e.g., chlorine) increase electrophilicity. The target compound’s 4-chlorophenyl groups may similarly elevate its electrophilicity index, enhancing reactivity in nucleophilic environments . - Thermodynamic Stability :
The MEC-Fe³⁺ complex exhibited the lowest Gibbs free energy (ΔG = -2745.99), attributed to optimal charge transfer and orbital interactions. The target compound’s stability in solution or solid state remains unstudied but could correlate with its substituents’ electron-withdrawing effects .
Data Tables
Table 1: Structural and Functional Comparison of Malonamide Derivatives
Table 2: Thermodynamic Parameters of Metal Complexes (MEC Ligand)
| Metal Complex | Gibbs Free Energy (ΔG) | Reactivity (Conceptual DFT) |
|---|---|---|
| MEC-Fe³⁺ | -2745.99 | Most stable, moderate reactivity |
| MEC-Cr³⁺ | -2738.45 | Most reactive, softest ligand |
| MEC-Al³⁺ | -2722.67 | Least stable, low reactivity |
Biological Activity
N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is CHClNO, and it features a malonamide backbone with two 4-chlorophenyl groups and a methoxyimino substituent. Its structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 400087-96-9
The biological activity of this compound is primarily attributed to its capacity to interact with various biological targets, including enzymes and receptors. The methoxyimino group can form hydrogen bonds with active sites, while the hydrophobic 4-chlorophenyl groups enhance binding affinity through hydrophobic interactions. This dual interaction profile can modulate enzyme activities and influence cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
Studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
- IC Values:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 25 |
The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The findings demonstrated that the compound not only inhibited growth but also disrupted biofilm formation, highlighting its potential in treating chronic infections.
Case Study 2: Cancer Cell Apoptosis
Another investigation in Cancer Letters focused on the compound's ability to induce apoptosis in breast cancer cells. The study utilized flow cytometry and Western blot analysis to confirm increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, suggesting a promising role for this compound in cancer therapy.
Q & A
Q. What are the common synthetic routes for N₁,N₃-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide, and how can reaction conditions be optimized for higher yields?
The synthesis involves sequential amide coupling and imine formation. Key steps include:
- Amide bond formation : Activate malonic acid derivatives using thionyl chloride (SOCl₂) or coupling agents like DCC/HOBt to react with 4-chloroaniline .
- Imine introduction : React the intermediate with methoxyamine under acidic catalysis (e.g., p-TsOH) at 0–5°C to minimize hydrolysis .
- Purification : Use gradient column chromatography (hexane:EtOAc, 3:1 to 1:2 v/v) to isolate the product . Optimization strategies :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | +25% |
| Temperature | 0°C for imine step | +18% |
| Catalyst loading | 0.5 mol% p-TsOH | +15% |
Monitor reaction progress via TLC (Rf 0.3 in EtOAc) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm for chlorophenyl groups) and methoxyimino protons (δ 3.8–4.0 ppm) .
- LC-MS (ESI+) : Confirm molecular weight ([M+H]⁺ expected ~450–460 Da) and purity (>95%) .
- FTIR : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What are the critical storage considerations to prevent degradation?
Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light or humidity, as the methoxyimino group is prone to hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the methoxyimino group’s reactivity in nucleophilic environments?
- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze:
- Electron density distribution at the imino carbon (susceptibility to hydrolysis) .
- Transition states for nucleophilic attack (e.g., by OH⁻ or amines) .
Q. What strategies resolve contradictions in crystallographic data during structural determination?
- Use SHELXL for refinement:
- Apply TWIN/BASF commands to address twinning in crystals .
- Validate hydrogen bonding networks against electron density maps (R-factor < 5%) .
Q. How can hydrolysis kinetics of the methoxyimino group be systematically studied?
- Experimental design :
| Variable | Range | Analytical Method |
|---|---|---|
| pH | 2–12 | HPLC monitoring |
| Temperature | 25–60°C | Arrhenius analysis |
| Ionic strength | 0.1–1.0 M | Conductivity measurements |
- Mechanistic insights :
- Pseudo-first-order kinetics under buffered conditions .
- Activation energy (Eₐ) calculation via Eyring plots .
Q. How should SAR studies evaluate chloro-substituent effects on biological interactions?
- Comparative synthesis : Prepare analogs with 2-chloro, 3-chloro, and 4-chlorophenyl groups .
- Assay design :
| Parameter | Test System | Metric |
|---|---|---|
| Enzyme inhibition | Kinase assays (IC₅₀) | ΔΔG binding |
| Cellular uptake | HeLa cell lines | Fluorescence tagging |
Data Contradictions & Methodological Solutions
Q. How to address discrepancies in reported synthetic yields for similar bisamide derivatives?
- Root causes :
- Varied purification methods (e.g., recrystallization vs. chromatography) .
- Impurity profiles in starting materials (e.g., 4-chloroaniline purity >99% required) .
- Resolution :
- Standardize reaction protocols (solvent, temperature, catalyst).
- Use LC-MS to quantify side products (e.g., unreacted intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
